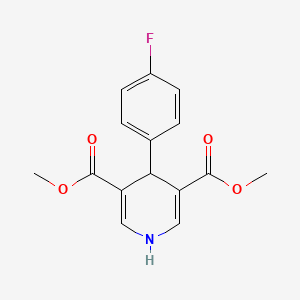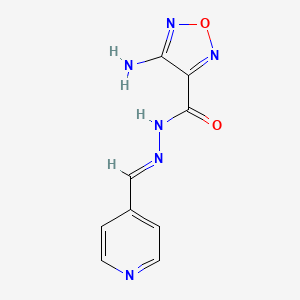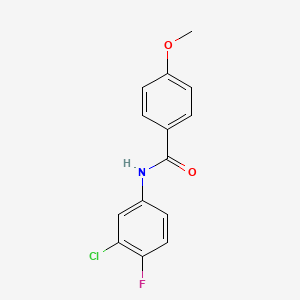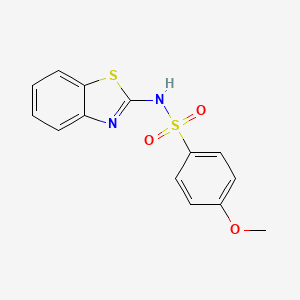
dimethyl 4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to dimethyl 4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves multi-component reactions. One approach is the four-component reactions of aromatic aldehydes, cyclic 1,3-carbonyls, arylamines, and dimethyl acetylenedicarboxylate, leading to diverse 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans, depending on the structure of the cyclic 1,3-diketone involved (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure and optical properties of related dihydropyridines have been characterized through spectroscopic methods, including IR, 1H NMR, UV, and fluorescence techniques, along with X-ray single crystal diffraction. These studies provide insights into the molecular frontier orbitals and electronic absorption and emission spectra, helping to understand the structure-activity relationship of these compounds (Li et al., 2014).
Chemical Reactions and Properties
Dimethyl 4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including Michael addition and condensation reactions. These reactions are crucial for the synthesis of structurally diverse dihydropyridine derivatives, which are explored for their potential pharmacological effects and as intermediates in organic synthesis (Ashimori et al., 1991).
Physical Properties Analysis
The physical properties of dihydropyridine derivatives, including solubility, melting point, and crystal structure, can be determined through various analytical techniques. Such analyses are essential for the development of new drugs and their analytical methods, providing a systematic understanding of these compounds' structures and optical properties (Li et al., 2014).
Chemical Properties Analysis
The chemical properties of dimethyl 4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate derivatives, including reactivity, stability, and interaction with biological targets, are crucial for their application in medicinal chemistry. Studies have shown that the stereochemistry and substituents on the dihydropyridine ring significantly influence these compounds' pharmacological activities, highlighting the importance of detailed chemical property analysis (Ashimori et al., 1991).
Scientific Research Applications
Enzymatic Resolution and Organic Synthesis
Research has explored the enzymatic resolution of related 1,4-dihydropyridine derivatives, utilizing Candida rugosa lipase to achieve high enantiomeric ratios. This process is crucial for preparing enantiomerically pure compounds, which are essential for the development of new pharmaceuticals and materials. The study by Sobolev et al. (2002) demonstrated the effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, highlighting the potential of modifying dihydropyridine derivatives for specific synthetic applications (Sobolev et al., 2002).
Fluorescent Probes for Biological Studies
Dimethyl 4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate derivatives have been studied for their potential as fluorescent probes. Diwu et al. (1997) investigated new fluorescent solvatochromic dyes with properties suitable for developing ultrasensitive fluorescent molecular probes. These probes can study various biological events and processes, thanks to their strong solvent-dependent fluorescence correlated with empirical solvent polarity parameters (Diwu et al., 1997).
Spectroscopic Characterization and Structural Analysis
The spectroscopic characterization and structural analysis of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides were conducted by Li et al. (2014). This research provided insights into the molecular structures and optical properties of 1,4-dihydropyridines, contributing to the understanding of structure-activity relationships and the development of new drugs and analytical methods (Li et al., 2014).
Synthesis of Heterocycles and Catalyst Development
Studies on dimethyl 4-(4-fluorophenyl)-1,4-dihydro-3,5-pyridinedicarboxylate derivatives have also included the synthesis of new heterocycles and the development of catalysts for organic transformations. For example, Kakehi et al. (1994) prepared nitrogen-bridged heterocycles by reacting various 1-pyridinio[(thiocarbonyl)methylide]s with dimethyl acetylenedicarboxylate, showcasing the versatility of dihydropyridine derivatives in synthesizing complex molecular architectures (Kakehi et al., 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl 4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4/c1-20-14(18)11-7-17-8-12(15(19)21-2)13(11)9-3-5-10(16)6-4-9/h3-8,13,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKCCHLVONZTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1C2=CC=C(C=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5591481.png)

![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)
![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)
![N-(2-furylmethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591509.png)
![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5591513.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)


![7,7'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(2-oxo-2H-chromene-3-carboxylic acid)](/img/structure/B5591537.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4-(1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5591542.png)
![1-[(2-pyridinylthio)acetyl]-4-piperidinecarboxamide](/img/structure/B5591548.png)

![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)